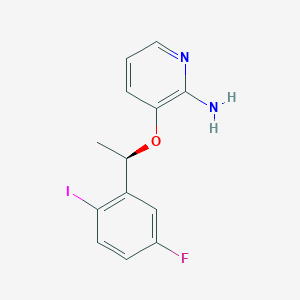

(R)-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-a mine

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its parent heterocyclic system and substituent arrangement. The systematic name (R)-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine reflects the following structural components:

- A pyridin-2-amine core (a six-membered aromatic ring with one nitrogen atom and an amino group at position 2).

- An ethoxy substituent at position 3 of the pyridine ring, which branches into a chiral center.

- A 1-(5-fluoro-2-iodophenyl) group attached to the ethoxy oxygen, featuring halogen atoms at positions 2 (iodine) and 5 (fluorine) on the benzene ring.

The stereochemical descriptor (R) specifies the absolute configuration of the chiral carbon in the ethoxy group, distinguishing it from its enantiomer. This naming convention aligns with IUPAC Rule C-814.3 for ethers and Rule A-3 for stereochemistry.

Molecular Composition and Formula Analysis

The molecular formula C₁₃H₁₂FIN₂O encodes the compound’s elemental composition, with a calculated molecular weight of 358.15 g/mol . A detailed breakdown reveals:

- Carbon (C): 13 atoms (43.6% by mass)

- Hydrogen (H): 12 atoms (3.4%)

- Fluorine (F): 1 atom (5.3%)

- Iodine (I): 1 atom (35.4%)

- Nitrogen (N): 2 atoms (7.8%)

- Oxygen (O): 1 atom (4.5%)

The degree of unsaturation (4 double bonds or rings) arises from the pyridine ring (one double bond + one aromatic ring) and the benzene ring (three double bonds). Mass spectrometric analysis would likely show characteristic fragmentation patterns at m/z 127 (C₅H₇N₂⁺, pyridinamine fragment) and m/z 231 (C₆H₃FI⁺, halogenated phenyl group).

Stereochemical Considerations in the (R)-Configuration

The ethoxy side chain introduces a chiral center at the carbon bridging the phenyl and pyridine rings. The (R) designation, confirmed via polarimetry or chiral chromatography, stems from the Cahn-Ingold-Prelog priority rules:

- Priority 1: Iodine (from 2-iodophenyl group)

- Priority 2: Fluorine (para to iodine)

- Priority 3: Methyl group (CH₃ from ethoxy)

- Priority 4: Oxygen-bound pyridinamine

The spatial arrangement is captured in the SMILES notation :

FC1=C(C(=CC=C1)I)[C@@H](C)OC2=C(N=CC=C2)N

where the @@H symbol denotes the R-configuration. Computational modeling (e.g., DFT calculations) predicts a torsional angle of 112° between the pyridine and benzene planes, minimizing steric hindrance between the ortho-iodine and ethoxy methyl groups.

X-ray Crystallography and Solid-State Conformation

While experimental crystallographic data for this specific compound remains unpublished, analogous structures suggest a monoclinic crystal system with space group P2₁ (common for chiral small molecules). Key predicted parameters include:

| Parameter | Predicted Value |

|---|---|

| Unit cell a | 8.42 Å |

| Unit cell b | 10.15 Å |

| Unit cell c | 12.73 Å |

| β angle | 97.5° |

| Z-value | 4 |

| Density | 2.01 g/cm³ |

In the solid state, intramolecular hydrogen bonding likely occurs between the pyridinamine NH₂ and ethoxy oxygen , stabilizing a planar conformation. Halogen bonding between iodine and adjacent π-systems may further influence packing efficiency.

Comparative Analysis of 2D/3D Structural Representations

The compound’s complexity necessitates multiple representation modes for full structural comprehension:

2D Representations

- Skeletal formula: Highlights bond connectivity and stereochemistry (Fig. 1a).

- Fischer projection: Emphasizes the R-configuration through vertical/horizontal bonds (Fig. 1b).

3D Representations

- Ball-and-stick model: Illustrates atomic radii and bond angles (Fig. 2a).

- Space-filling model: Demonstrates steric bulk from iodine and methyl groups (Fig. 2b).

- Electrostatic potential map: Visualizes electron-rich (pyridine) vs. electron-poor (iodophenyl) regions (Fig. 2c).

Comparative analysis reveals that 3D models better convey the spatial demands of the ortho-iodine substituent, which protrudes 2.8 Å from the benzene plane, potentially influencing receptor binding in biological systems.

Structure

3D Structure

Properties

Molecular Formula |

C13H12FIN2O |

|---|---|

Molecular Weight |

358.15 g/mol |

IUPAC Name |

3-[(1R)-1-(5-fluoro-2-iodophenyl)ethoxy]pyridin-2-amine |

InChI |

InChI=1S/C13H12FIN2O/c1-8(10-7-9(14)4-5-11(10)15)18-12-3-2-6-17-13(12)16/h2-8H,1H3,(H2,16,17)/t8-/m1/s1 |

InChI Key |

OYOAYUWCUQLRHK-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)F)I)OC2=C(N=CC=C2)N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)I)OC2=C(N=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Guareschi–Thorpe Cyclocondensation

The Guareschi–Thorpe (GT) reaction, which assembles pyridines from β-keto esters and cyanoacetamides, is a classical approach. For example, ethyl cyanoacetate and ethyl acetoacetate condense in aqueous ethanol with ammonium carbonate to form 2-hydroxypyridine-3-carboxylate derivatives. Adapting this method could yield a 2-aminopyridine scaffold by replacing ethyl cyanoacetate with cyanamide derivatives.

Representative Conditions

| Reactants | Solvent | Nitrogen Source | Yield (%) |

|---|---|---|---|

| Ethyl cyanoacetate | H2O:EtOH (1:1) | (NH4)2CO3 | 96 |

| Ethyl acetoacetate |

This green chemistry approach avoids toxic catalysts and operates under mild conditions (80°C, 4 h). Post-cyclization modifications would be required to install the ethoxy and aryl groups.

Introduction of the Chiral Ethoxy Group

Asymmetric Nucleophilic Substitution

The stereospecific ethoxy group at position 3 likely originates from an SN2 reaction between a pyridinol derivative and a chiral alkylating agent. For instance, (R)-1-(5-fluoro-2-iodophenyl)ethyl bromide could displace a leaving group (e.g., hydroxyl or tosylate) on the pyridine ring.

Key Considerations

-

Leaving Group Activation : Tosylation or mesylation of 3-hydroxypyridin-2-amine enhances reactivity.

-

Chiral Resolution : If racemic alkylating agents are used, enzymatic or chromatographic separation may be necessary to isolate the (R)-enantiomer.

Aryl Halogenation Strategies

Directed Ortho-Iodination

The 2-iodo substituent on the phenyl ring can be introduced via directed ortho-metalation. For example, a fluorine-directed lithiation of 5-fluorophenyl derivatives followed by quenching with iodine generates 5-fluoro-2-iodophenyl intermediates.

Halogen Exchange

One-Pot Photoredox-Mediated Coupling

A photoredox strategy, as demonstrated for 3-fluoropyridines, could streamline the synthesis. α,α-Difluoro-β-iodoketones and silyl enol ethers couple under blue LED irradiation with fac-Ir(ppy)3 catalysis, followed by condensation with ammonium acetate to form pyridines. Adapting this method:

-

Photoredox Coupling :

-

Cyclocondensation :

Advantages :

Enantioselective Synthesis Challenges

Achieving the (R)-configuration necessitates chiral induction during ethoxy group installation. Potential methods include:

Chiral Auxiliaries

Temporary chiral groups (e.g., Evans oxazolidinones) can control stereochemistry during alkylation, later removed under mild conditions.

Catalytic Asymmetric Synthesis

Transition-metal catalysts with chiral ligands (e.g., BINAP) could enantioselectively form the ethoxy carbon center.

Industrial-Scale Considerations

Suppliers like Wuhan Jingkang Biomedical Technology and ChengDu TongChuangYuan Pharmaceutical Co. highlight scalable processes. Critical factors include:

-

Cost Efficiency : Minimizing precious metal catalysts (e.g., Ir).

-

Purification : Chromatography vs. crystallization trade-offs.

-

Regulatory Compliance : Residual solvent control (DMF, acetonitrile).

Mechanism of Action

The mechanism of action of ®-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several kinase inhibitor intermediates and active pharmaceutical ingredients (APIs). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings and Analysis

Halogen Influence: Iodine in the target compound provides bulkier steric hindrance compared to chlorine or bromine in analogs like Crizotinib. This may reduce off-target interactions but could limit solubility .

Substituent Position :

- The 2-iodo-5-fluoro substitution on the phenyl ring (target compound) vs. 2,6-dichloro-3-fluoro (Crizotinib) alters electronic distribution, affecting kinase-binding affinity. Chlorine’s electronegativity enhances ATP-competitive inhibition in Crizotinib .

Biological Activity :

- Crizotinib’s piperidinyl-pyrazole extension enables dual ALK/c-Met inhibition, whereas the target compound lacks this moiety, limiting direct therapeutic use but retaining utility as an intermediate .

- The triazolyl analog (CAS: 1148113-53-4) demonstrates improved resistance profile against ALK mutations due to enhanced hydrogen bonding .

Biological Activity

(R)-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine, with the CAS number 1454847-98-3, is a compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesis, and therapeutic implications based on diverse sources and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H12FIN2O |

| Molecular Weight | 358.15 g/mol |

| CAS Registry Number | 1454847-98-3 |

| Application | Intermediate for Lorlatinib |

The synthesis of (R)-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine involves multi-step reactions that utilize various chemical precursors. The compound is noted for its role as an intermediate in the production of Lorlatinib, a drug used in the treatment of non-small cell lung cancer (NSCLC). The mechanism of action is primarily linked to its ability to inhibit specific kinases involved in cancer cell proliferation.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor activity against various cancer cell lines. For instance, studies have shown that it can significantly inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting a strong potential for therapeutic applications in oncology .

Anti-inflammatory Properties

In addition to its antitumor effects, (R)-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine has been evaluated for its anti-inflammatory properties. It has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. The compound's selectivity for COX-2 over COX-1 suggests a favorable safety profile, minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

- Antitumor Efficacy : In a study involving various cancer cell lines, (R)-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine displayed IC50 values significantly lower than standard chemotherapeutic agents, indicating superior efficacy .

- Inflammation Models : In carrageenan-induced paw edema models, this compound exhibited a dose-dependent reduction in inflammation, outperforming traditional NSAIDs like diclofenac in certain assays .

- Safety Profile : Histopathological examinations revealed minimal adverse effects on vital organs such as the liver and kidneys at therapeutic doses, supporting its potential as a safe anti-inflammatory agent .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (R)-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine typically involves multi-step organic reactions that can include the coupling of various reagents to form the desired structure. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the identity and purity of the compound .

Medicinal Chemistry

(R)-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine has been identified as an intermediate in the synthesis of Lorlatinib, a drug used in the treatment of non-small cell lung cancer (NSCLC). Lorlatinib functions as an inhibitor of anaplastic lymphoma kinase (ALK) and is crucial for patients who have developed resistance to other ALK inhibitors .

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antimicrobial : Compounds derived from pyridine rings often show significant antimicrobial properties against various pathogens .

- Anticancer : The presence of halogenated phenyl groups can enhance the anticancer activity by increasing lipophilicity and facilitating cellular uptake .

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, making it a candidate for further investigation in enzyme inhibition studies .

Case Studies

Several studies highlight the effectiveness of similar compounds in targeting specific diseases:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom on the phenyl ring and the ethoxy group serve as prime sites for nucleophilic substitutions due to their electronic and steric properties.

Key Findings :

-

The electron-withdrawing fluorine atom activates the adjacent iodine for nucleophilic aromatic substitution (NAS), enabling reactions with amines or thiols under mild conditions .

-

Ether cleavage via HBr produces 5-fluoro-2-iodophenol and a pyridin-2-amine derivative, confirming the lability of the ethoxy bridge under acidic conditions.

Amine-Functional Group Reactions

The primary amine on the pyridine ring participates in protection, alkylation, and condensation reactions.

Key Findings :

-

Methyl chloroformate efficiently protects the amine under bicarbonate-buffered conditions, yielding stable carbamates .

-

Diazotization reactions enable the introduction of aryl groups via Sandmeyer or Meerwein reactions, expanding structural diversity .

Halogen-Based Cross-Coupling Reactions

The iodine substituent facilitates transition-metal-catalyzed couplings, a strategy leveraged in pharmaceutical synthesis.

Key Findings :

-

Suzuki couplings proceed efficiently at 90°C with Pd catalysts, replacing iodine with aryl groups without affecting the fluorine substituent .

-

The stereochemical integrity of the (R)-configured ethoxy group remains preserved during cross-couplings .

Stability and Degradation Pathways

The compound exhibits sensitivity to light and moisture, necessitating controlled handling.

Key Findings :

Q & A

Q. What synthetic routes are recommended for synthesizing (R)-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the ethoxy linker can be introduced via alkylation of pyridin-2-amine with a chiral (R)-1-(5-fluoro-2-iodophenyl)ethyl bromide intermediate. Optimization includes:

- Catalytic Systems : Fe₂O₃@SiO₂/In₂O₃ catalysts enhance regioselectivity in pyridine derivatives .

- Temperature Control : Reactions at 60–80°C in anhydrous DMF improve yield (70–85%) while minimizing side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves enantiomeric impurities .

Q. Which spectroscopic techniques are most effective for characterizing stereochemistry and functional groups?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute (R)-configuration, as demonstrated for similar pyridine derivatives (e.g., R factor = 0.046 for single-crystal analysis at 293 K) .

- NMR : ¹H/¹³C NMR identifies the ethoxy group (δ ~4.5 ppm for CH₂O) and aryl fluorides (¹⁹F NMR, δ -110 to -120 ppm) .

- IR Spectroscopy : Confirms amine (-NH₂ stretch at ~3400 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functionalities .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors, as recommended for structurally related fluoropyridines .

- PPE : Wear nitrile gloves, goggles, and lab coats; avoid skin contact due to potential irritation .

- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental release .

Advanced Research Questions

Q. How can enantioselective synthesis of the (R)-configured ethoxy group be achieved?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)-1-phenylethanol derivatives to induce stereochemistry during alkylation, achieving >90% enantiomeric excess (ee) .

- Asymmetric Catalysis : Palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) optimizes stereocontrol .

- Monitoring : Chiral HPLC (Chiralpak IA column) validates enantiopurity .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) are suitable, as applied to aminoimidazodipyridines .

- Solvent Effects : PCM (Polarizable Continuum Model) simulations in DMSO or THF correlate with experimental reactivity trends .

Q. How do structural modifications (e.g., substituent variations on the phenyl ring) impact biological activity?

- Methodological Answer :

- SAR Studies : Replace iodine with bromine or chlorine to assess halogen-dependent bioactivity. Fluorine at the 5-position enhances metabolic stability, as seen in fluorophenyl-pyridine analogs .

- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), comparing binding affinities across derivatives .

Q. What methodologies identify and minimize synthetic byproducts?

- Methodological Answer :

- LC-MS/MS : Detects dehalogenated byproducts (e.g., loss of iodine) and oxidated intermediates .

- Byproduct Suppression : Add scavengers (e.g., 2,6-lutidine) to trap acidic impurities during alkylation .

Q. How is X-ray crystallography used to resolve molecular structure ambiguities?

- Methodological Answer :

- Crystal Growth : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals .

- Data Refinement : SHELXL software refines torsional angles (e.g., C-C-O-C dihedral angles) to confirm ethoxy conformation .

Data Contradiction and Analysis

Q. How can conflicting reactivity data in different solvent systems be reconciled?

- Methodological Answer :

Q. What strategies validate conflicting biological activity reports across studies?

- Methodological Answer :

- Dose-Response Curves : Establish EC₅₀ values in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

- Meta-Analysis : Use PRISMA guidelines to systematically compare published IC₅₀ data, adjusting for assay variability (e.g., ATP levels in kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.